molecular formula C5H6ClNO2 B8639047 (2-(Chloromethyl)oxazol-4-yl)methanol CAS No. 1240601-59-5

(2-(Chloromethyl)oxazol-4-yl)methanol

Cat. No.: B8639047
CAS No.: 1240601-59-5
M. Wt: 147.56 g/mol
InChI Key: MOBCZWWHDNVZIS-UHFFFAOYSA-N
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Description

(2-(Chloromethyl)oxazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of (2-(Chloromethyl)oxazol-4-yl)methanol

The synthesis of this compound typically involves the chloromethylation of oxazole derivatives followed by reduction processes. For example, the compound can be synthesized through the reaction of oxazole derivatives with chloromethyl methyl ether in the presence of a suitable base, leading to the formation of chloromethylated products which can then be reduced to yield the desired alcohol form .

Anticancer Properties

Research indicates that derivatives of oxazole compounds, including this compound, exhibit promising anticancer activities. A study evaluated various substituted oxazoles for their efficacy against lung cancer cells, revealing that certain derivatives showed significant inhibition comparable to standard chemotherapeutic agents like doxorubicin . The mechanism of action often involves interference with cellular pathways critical for cancer cell proliferation.

Insecticidal Activity

Insecticidal properties have also been attributed to oxazole derivatives. For instance, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole rings were synthesized and tested for insecticidal activity, demonstrating effective control over pest populations . This suggests that this compound could serve as a precursor for developing new insecticides.

Antioxidant Activity

The antioxidant potential of oxazole derivatives has been investigated, with findings indicating that these compounds can scavenge free radicals effectively. This property is particularly relevant in the context of preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances the radical scavenging ability.

Agricultural Applications

The compound has potential applications in agriculture as an intermediate for synthesizing agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in developing new pesticides and herbicides . The synthesis processes are designed to ensure high yields and purity, making it suitable for industrial applications.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A comprehensive study focused on synthesizing various oxazole derivatives and evaluating their anticancer properties against multiple cell lines. Among these, this compound showed significant activity against specific cancer types, leading to further investigation into its structural modifications to enhance efficacy .

Case Study 2: Development of Insecticides

Another research effort aimed at developing new insecticides involved synthesizing chloromethylated oxazoles. The resultant compounds were tested for their effectiveness against common agricultural pests, showing promising results that could lead to environmentally friendly pest control solutions .

Properties

CAS No.

1240601-59-5

Molecular Formula

C5H6ClNO2

Molecular Weight

147.56 g/mol

IUPAC Name

[2-(chloromethyl)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C5H6ClNO2/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2H2

InChI Key

MOBCZWWHDNVZIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)CCl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of methyl 2-(chloromethyl)oxazole-4-carboxylate (Organic Process Research & Development 2001, 5, 37-44) (12.50 g, 71.20 mmol) in THF (400 mL) was treated dropwise at 0° C. with DiBAL-H (242 mL of a 1.0 M solution in THF, 242.0 mmol) and the resulting solution was stirred for 1 h at 0° C. and then allowed to warm to rt. The reaction mixture was carefully poured over a Rochelle's salt solution (600 mL) and EA (250 mL) was added. The mixture was stirred for 1.5 h. The aq. layer was extracted with EA (2×250 mL) and the combined org. layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (1:4 hept-EA) gave the title compound as a yellow oil: TLC: rf (1:4 hept-EA)=0.28. LC-MS-conditions 07: tR=0.39 min; [M+H]+=147.98.
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